2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a piperazine moiety, and a nitrile group, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of 2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the oxazole ring.
Addition of the nitrile group: The nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or piperazine rings are replaced with other substituents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and other infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile include:
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carboxamide: This compound has a carboxamide group instead of a nitrile group, which may alter its reactivity and biological activity.
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-methanol: The presence of a hydroxyl group instead of a nitrile group can impact its solubility and chemical behavior.
2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carboxylic acid: This compound features a carboxylic acid group, which can influence its acidity and potential interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-5-3-4-6-13(12)15-18-14(11-17)16(21-15)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKRFFHTLUIGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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